1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide
Overview
Description
1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its diverse biological activities and is often found in pharmaceutical agents.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the 2-fluorophenyl and 2-phenoxyethyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods would scale up these laboratory procedures, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its benzimidazole core, it has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide involves its interaction with molecular targets in biological systems. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 1-[(2-fluorophenyl)methyl]pyrrolidin-2-imine
- 1-(2-fluorophenyl)-2-propylamine These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the 2-fluorophenyl and 2-phenoxyethyl groups in 1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide distinguishes it from other benzimidazole derivatives, potentially offering unique therapeutic benefits.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O.BrH/c23-19-11-5-4-8-17(19)16-26-21-13-7-6-12-20(21)25(22(26)24)14-15-27-18-9-2-1-3-10-18;/h1-13,24H,14-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDZOKOXOQYTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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